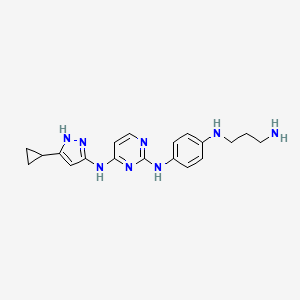
2,4-Pyrimidinediamine with linker
Overview
Description
2,4-Pyrimidinediamine with linker is a patent compound used for further synthesis . It is a multikinase inhibitor and has a -NH2 terminal linker .
Synthesis Analysis
The synthesis of 2,4-Pyrimidinediamine derivatives has been explored in the context of ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . Another study synthesized a series of 2, 4-dichlorophenoxyacetamide-chalcones and evaluated their antiproliferative activities .Molecular Structure Analysis
The 2,4-Pyrimidinediamine ring provides two distinct interaction sites for coformers, the C2−NH2/N3/C4−NH2 (donor−acceptor−donor, DAD) site and the C2−NH2/N1 (donor−acceptor, DA) site . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The combination of anaplastic lymphoma kinase (ALK) inhibitor with histone deacetylases (HDAC) inhibitor could exert synergistically anti-proliferative effects on ALK positive non-small cell lung cancer (NSCLC) naïve or resistant cells .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Pyrimidinediamine derivatives have been studied in the context of their interactions with coformers . The hydration and degree of freedom of kefir yoghurt protein decreased, resulting in an increased protein network density .Scientific Research Applications
Agricultural and Horticultural Applications : 2,4-Pyrimidinediamine derivatives have been utilized in agriculture and horticulture as plant growth retardants. These compounds, particularly from the pyrimidine structure, are used in physiological research to gain insights into the regulation of terpenoid metabolism, which relates to phytohormones, cell division, and cell elongation (Grossmann, 1990).
Structural and Spectral Analysis in Drug Design : The structural and bonding characteristics of pyrimidine derivatives have been analyzed for their role in drug design. The study of 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine, for instance, involved examining its molecular geometry and bonding, which are crucial for effective docking in the active sites of enzymes (Sherlin et al., 2018).
Chemotherapy of Infectious Diseases : 2,4-Diaminopyrimidines have been studied for their potential in the chemotherapy of infectious diseases. This research involves understanding the enzyme dihydrofolate reductase and its inhibition by these compounds, which is vital for life processes and varies across species (Roth & Cheng, 1982).
Radiation Damage Simulation in Biomolecular Systems : Studies on electron and positron interactions with pyrimidine molecules provide data crucial for simulating radiation damage in biomolecular systems, such as DNA and RNA. This research contributes to understanding the blueprint for probing the scattering of radiation by these fundamental biological structures (Sinha & Antony, 2018).
Anticancer and Antiviral Potentials : Pyrimidine derivatives have shown significant biological activities, including anticancer and antiviral potentials. Research in this area focuses on synthesizing and testing various pyrimidine derivatives to identify those with high efficacy against human cancer cell lines and viruses like HIV and HSV-1 (Kumar et al., 2019).
Stabilization of Pyrimidine Motif Triplex DNA : Modifications to pyrimidine motif triplex DNA, such as the introduction of 2′-O,4′-C-methylene bridged nucleic acid, are studied to increase its stability at physiological pH. This is crucial for improving the therapeutic potential of pyrimidine motif triplex DNA in gene expression control in vivo (Torigoe et al., 2001).
Antibacterial and Pharmacological Applications : Pyrimidine compounds have been explored as histamine and adenosine receptor antagonists. Their derivatives demonstrate interesting biological and pharmacological properties, including antibacterial activities against various pathogens (Hassan et al., 2012).
Antinociceptive Activities : Pyrimidine derivatives are synthesized for their potential antinociceptive activities, contributing to the discovery of new drug candidates. The synthesis methods have been optimized for environmental friendliness and efficiency (Xavier et al., 2013).
Metal Ion Binding in DNA Duplexes : Pyrimidine base pairs in DNA duplexes have been studied for their selective capture of metal ions, forming metal ion-mediated base pairs. This research aids in understanding the metal ion binding properties of pyrimidines and their applications in various scientific fields (Ono et al., 2011).
Antioxidant Potential : Pyrimidine-2,4-diones have been screened for their antioxidant activities, which are significant in preventing free radical mediated disorders (Sharma et al., 2012).
Mechanism of Action
Target of Action
UNC0064-12, also known as 2,4-Pyrimidinediamine with linker, is a multi-kinase inhibitor . Its primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) .
Mode of Action
UNC0064-12 interacts with its targets by inhibiting their activity . This interaction results in the disruption of the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the signaling pathways associated with its targets, such as the VEGFR pathway . The downstream effects of this interaction can lead to changes in cell proliferation, migration, and survival .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of UNC0064-12’s action are dependent on the specific cellular context and the pathways it affects. As a multi-kinase inhibitor, it can disrupt multiple cellular processes, potentially leading to changes in cell behavior .
Future Directions
properties
IUPAC Name |
2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZTTPXKIYERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




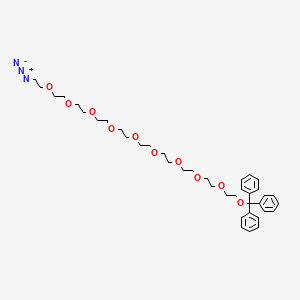
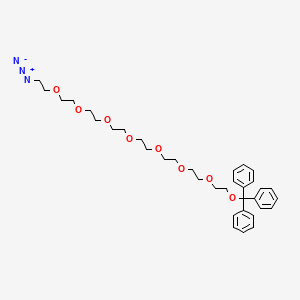
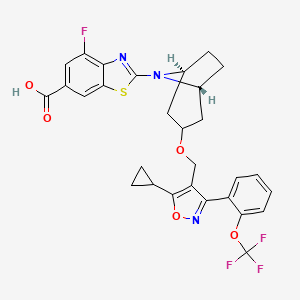

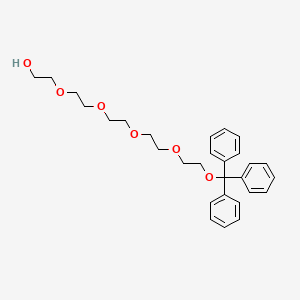
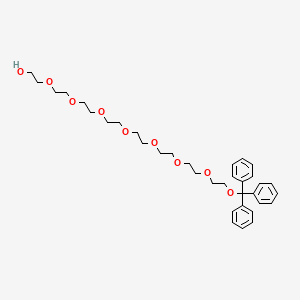

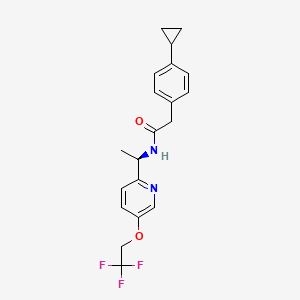
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)